

4-(4-Chlorophenyl)-2-nitroaniline molecular structure and formula

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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)-2-nitroaniline

Cat. No.: B8508939

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Technical Profile: 4-(4-Chlorophenyl)-2-nitroaniline

Executive Summary

4-(4-Chlorophenyl)-2-nitroaniline (IUPAC: 4'-chloro-3-nitro-[1,1'-biphenyl]-4-amine) represents a critical biaryl scaffold in organic synthesis. Structurally, it consists of an electron-rich aniline core modified with an electron-withdrawing nitro group at the ortho position and a lipophilic 4-chlorophenyl moiety at the para position. This specific substitution pattern makes it a valuable intermediate in the development of azo dyes, pigments, and kinase-inhibiting pharmaceutical agents where the biaryl torsion angle and electronic push-pull systems are pivotal for binding affinity.

This guide provides a definitive structural analysis, a self-validating synthetic protocol via Suzuki-Miyaura cross-coupling, and a rigorous characterization logic for researchers in medicinal and process chemistry.

Molecular Structure & Identity[1][2][3][4]

The molecule is a push-pull system: the amino group () acts as a strong donor, while the nitro group ()

) and the chlorophenyl ring act as acceptors/inductive withdrawers. This creates a polarized system with a significant dipole moment.

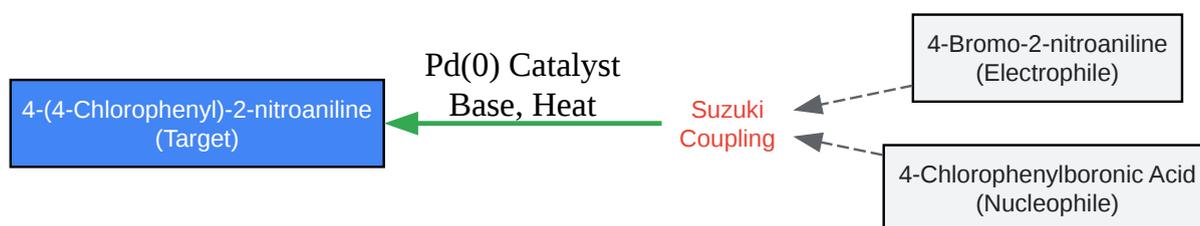
Physicochemical Data Table

Property	Specification
Common Name	4-(4-Chlorophenyl)-2-nitroaniline
IUPAC Name	4'-chloro-3-nitro-[1,1'-biphenyl]-4-amine
CAS Registry	23008-56-2 (Generic for isomer class; verify specific batch)
Molecular Formula	
Molecular Weight	248.66 g/mol
SMILES	
InChI Key	RCLKXSIRDRWUGX-UHFFFAOYSA-N
Appearance	Orange to reddish-brown crystalline solid
Predicted LogP	~3.8 (Lipophilic)
H-Bond Donors/Acceptors	1 Donor (), 3 Acceptors (,)

Synthetic Methodology (Suzuki-Miyaura Coupling)

The most robust route to **4-(4-Chlorophenyl)-2-nitroaniline** is the palladium-catalyzed cross-coupling of 4-bromo-2-nitroaniline with 4-chlorophenylboronic acid. This route is preferred over direct nitration of 4-chlorobiphenylamine due to superior regioselectivity.

Retrosynthetic Analysis (DOT Diagram)



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Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core via Suzuki coupling.

Experimental Protocol

Objective: Synthesis of **4-(4-Chlorophenyl)-2-nitroaniline** on a 5.0 mmol scale.

Reagents:

- Substrate A: 4-Bromo-2-nitroaniline (1.09 g, 5.0 mmol)
- Substrate B: 4-Chlorophenylboronic acid (0.86 g, 5.5 mmol, 1.1 equiv)
- Catalyst:
(Tetrakis(triphenylphosphine)palladium(0)) (288 mg, 5 mol%)
- Base: Potassium Carbonate (
) (1.38 g, 10.0 mmol, 2.0 equiv)
- Solvent: 1,4-Dioxane / Water (4:1 ratio, degassed) - 25 mL

Step-by-Step Procedure:

- Degassing (Critical): Sparge the 1,4-dioxane/water mixture with argon or nitrogen for 15 minutes to remove dissolved oxygen. Rationale: Oxygen poisons the Pd(0) species, leading to homocoupling side products.
- Assembly: In a 100 mL Schlenk flask or 3-neck round-bottom flask equipped with a condenser, add Substrate A, Substrate B, and the Base.

- Catalyst Addition: Add the catalyst under a positive pressure of inert gas.
- Reaction: Heat the mixture to 90°C (oil bath temperature) with vigorous stirring.
- Monitoring: Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexanes).
 - Starting Material Rf: ~0.4 (4-bromo-2-nitroaniline).[1][2]
 - Product Rf: ~0.3 (Product is more polar due to the extended conjugation but moves similarly; look for the disappearance of the bromide).
 - Time: Typically 4–12 hours.
- Workup:
 - Cool to room temperature.[3][4]
 - Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL).
 - Dry the organic layer over anhydrous .[3]
 - Filter and concentrate in vacuo.
- Purification: Recrystallize from hot ethanol or perform flash column chromatography (Silica gel, Gradient 0-25% EtOAc/Hexanes) to yield the orange solid.

Characterization Logic & Expected Data[7][9]

Since this is a specific intermediate, experimental data must be validated against predicted structural features.

Proton NMR () Prediction

Solvent:

or

Reference: TMS (0.00 ppm)

Proton Environment	Multiplicity	Predicted Shift (ppm)	Assignment Logic
Aniline	Broad Singlet (2H)	7.4 – 7.6	Deshielded by ortho-nitro group; exchangeable with .
Ring A: H-3	Doublet (d, Hz)	8.2 – 8.4	Most deshielded aromatic proton; ortho to and meta to biaryl linkage.
Ring A: H-5	Doublet of Doublets (dd, Hz)	7.6 – 7.8	Ortho to biaryl linkage; couples with H-6 (ortho) and H-3 (meta).
Ring A: H-6	Doublet (d, Hz)	6.9 – 7.1	Ortho to amino group (shielding effect); typically the most upfield aromatic signal.
Ring B: H-2', H-6'	Doublet (d, Hz)	7.4 – 7.6	Part of AA'BB' system; ortho to the biaryl bond.
Ring B: H-3', H-5'	Doublet (d, Hz)	7.3 – 7.5	Part of AA'BB' system; ortho to Chlorine.

Mass Spectrometry (MS)

- Ionization Mode: ESI (+) or APCI (+)

- Molecular Ion:

[5]

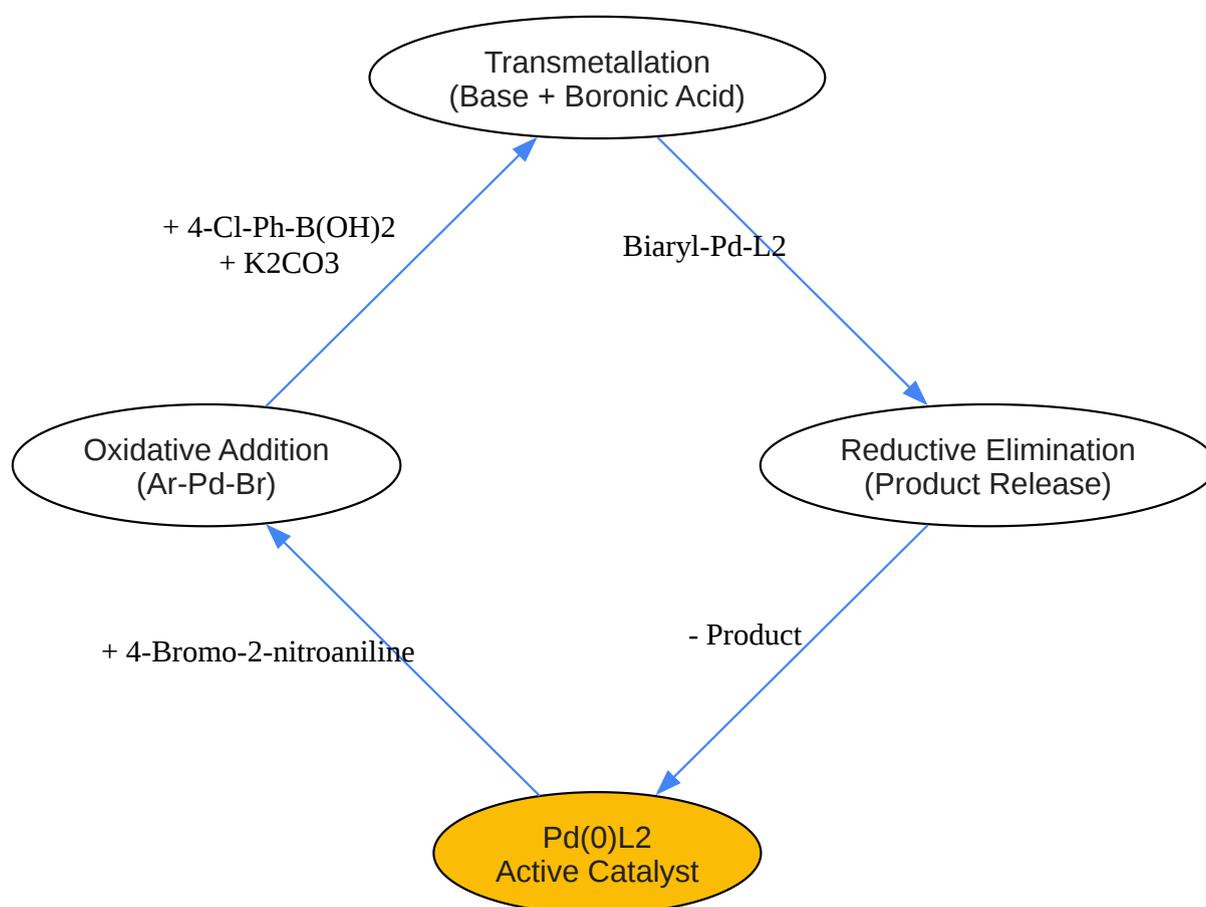
- Isotope Pattern: A distinct chlorine signature is required.
 - M (249): 100% relative abundance.
 - M+2 (251): ~32% relative abundance (characteristic of

/

ratio).

Mechanism of Action (Synthesis)[7][10][11][12][13]

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition, transmetallation, and reductive elimination.



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Figure 2: Catalytic cycle of the Suzuki coupling. The oxidative addition of the C-Br bond is facilitated by the electron-withdrawing nitro group on the aniline ring.

Safety & Handling

- Nitroanilines: Known to be toxic by inhalation and ingestion. They can cause methemoglobinemia (blue skin/lips) by interfering with oxygen transport in the blood. Handle in a fume hood with nitrile gloves.
- Palladium Catalysts:

is air-sensitive. Store under argon in a freezer.

- Waste Disposal: All aqueous waste containing palladium or boron residues must be segregated into heavy metal waste streams.

References

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